molecular formula C5H3N3OS B2754604 Isothiazolo[5,4-D]pyrimidin-4(5H)-one CAS No. 1498711-48-0

Isothiazolo[5,4-D]pyrimidin-4(5H)-one

Cat. No.: B2754604
CAS No.: 1498711-48-0
M. Wt: 153.16
InChI Key: HIYCYXBDQNHAGJ-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique isothiazole ring fused to a pyrimidine ring, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable carbonyl compound, followed by cyclization to form the desired isothiazolo-pyrimidine structure. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-D]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound. These products often exhibit distinct chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. For example, the compound has been shown to inhibit RIPK1, a kinase involved in the necroptosis pathway. By binding to the active site of RIPK1, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the necroptosis pathway and reducing inflammation .

Properties

IUPAC Name

5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCYXBDQNHAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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